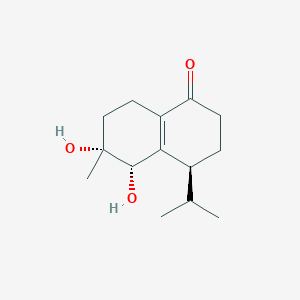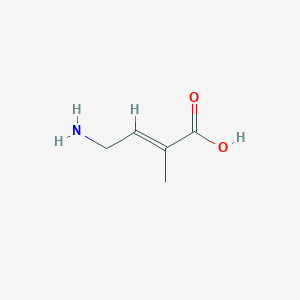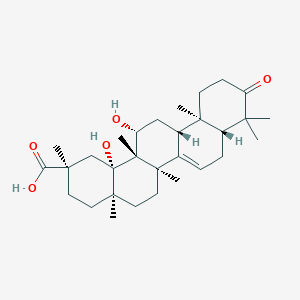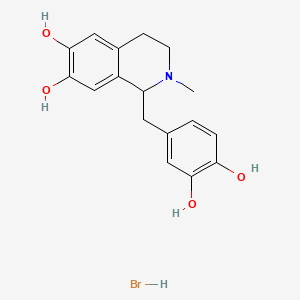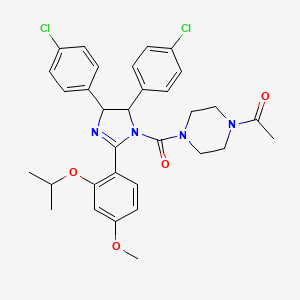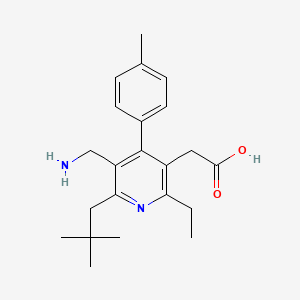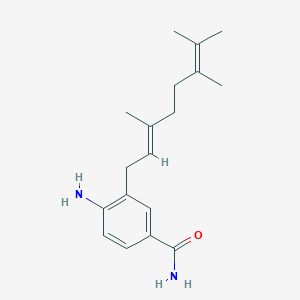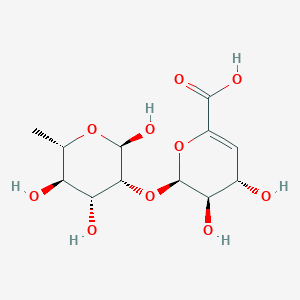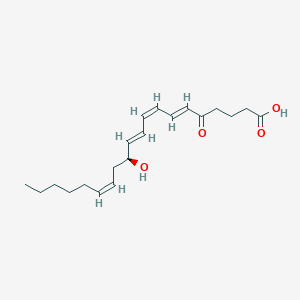
5-oxo-12-HETE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid, commonly known as 5-oxo-12-HETE, is a metabolite of arachidonic acid. It is a potent proinflammatory compound produced by the oxidation of 5S-Hydroxy-6,8,11,14-Eicosatetraenoic Acid (5S-HETE) by the enzyme 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH). This compound plays a significant role in various biological processes, including inflammation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid is synthesized from arachidonic acid through a series of enzymatic reactions. The primary pathway involves the oxidation of 5S-Hydroxy-6,8,11,14-Eicosatetraenoic Acid by 5-Hydroxyeicosanoid Dehydrogenase in the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADP+). This reaction is favored under conditions of oxidative stress and activation of the respiratory burst in phagocytic cells .
Industrial Production Methods: Industrial production of 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion to 5S-Hydroxy-6,8,11,14-Eicosatetraenoic Acid and subsequent oxidation to 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid. The process requires careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid undergoes various chemical reactions, including:
Substitution: Various substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Requires 5-Hydroxyeicosanoid Dehydrogenase and NADP+ under oxidative stress conditions.
Reduction: Involves reducing agents such as Nicotinamide Adenine Dinucleotide Phosphate (NADPH).
Major Products:
Scientific Research Applications
5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions involving eicosanoids.
Biology: Plays a role in the study of inflammatory processes and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, asthma, and cancer
Industry: Utilized in the production of anti-inflammatory drugs and other pharmaceuticals.
Mechanism of Action
The biological actions of 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid are mediated through the G protein-coupled OXE receptor. This receptor is highly expressed on eosinophils, basophils, neutrophils, monocytes, and various cancer cell lines. The binding of 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid to the OXE receptor activates various second messenger pathways, leading to the release of inflammatory mediators and promoting cell survival and proliferation .
Comparison with Similar Compounds
5S-Hydroxy-6,8,11,14-Eicosatetraenoic Acid (5S-HETE): The precursor of 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid.
Leukotriene B4 (LTB4): Another eicosanoid involved in inflammation.
Lipoxins: Anti-inflammatory eicosanoids derived from arachidonic acid.
Uniqueness: 5-Oxo-12-Hydroxy-6,8,11,13-Eicosatetraenoic Acid is unique due to its potent proinflammatory properties and its role in promoting the survival and proliferation of cancer cells. Its selective action on the OXE receptor distinguishes it from other eicosanoids .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(6E,8Z,10E,12S,14Z)-12-hydroxy-5-oxoicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18,21H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-/m0/s1 |
InChI Key |
MLZJFLKEKVDNAZ-XPKTZJOPSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\C=C\C(=O)CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(=O)CCCC(=O)O)O |
Synonyms |
5-oxo-12-HETE 5-oxo-12-hydroxy-6,8,11,13-eicosatetraenoic acid 8-tarns-5-oxo-12-HETE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


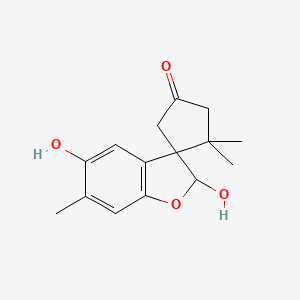

![7-[[1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B1249419.png)
